molecular formula C9H8ClNO5S2 B565526 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide CAS No. 70415-50-8

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide

Cat. No. B565526
Key on ui cas rn: 70415-50-8
M. Wt: 309.735
InChI Key: HITUAYIBHWKKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180662

Procedure details

1200 ml. of absolute xylene are placed in a 2 liter volume flask and 11 g. of 6-chloro-4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide are added while stirring. 4.42 g. of 2-aminopyridine are next added and the solution is then boiled under reflux until all the starting product has been shown by thin layer chromatography to have reacted (about 4 hours). A gentle stream of nitrogen is passed through the mixture during boiling under reflux, in order to entrain the methanol that is formed. After the end of the reaction, the solution is cooled to about 120°, activated charcoal is added, and the solution is boiled for an additional short time. A hot water funnel is filled with glycerol and preheated to 120°, and the hot reaction solution at 120° is then filtered through this funnel. When the temperature of the solution has fallen to 70°, the solution is then scratched, whereupon small orange crystals begin to separate out. When cold, the solution is kept for 12 hours in an icebox (-5°) and the precipitate that has separated out is filtered under suction and washed with xylene. The product is dried in vacuo (1 mm, 120°, 2 hours). The orange to yellow crystals thus obtained are 6-chloro-4-hydroxy-2-methyl-3-(2-pyridylcarbamoyl)-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide with a melting point of 225°-230° (with decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1SC2C(O)=C(C(OC)=O)N(C)S(=O)(=O)C=2C=1.NC1C=CC=CN=1.[Cl:26][C:27]1[S:31][C:30]([C:32]([OH:34])=[O:33])=[C:29]([S:35](=[O:39])(=[O:38])[NH:36][CH3:37])[CH:28]=1.C.ClC1SC2C(O)=C(C(=O)NC3C=CC=CN=3)N(C)S(=O)(=O)C=2C=1>OCC(CO)O.C1(C)C(C)=CC=CC=1>[Cl:26][C:27]1[S:31][C:30]([C:32]([O:34][CH3:2])=[O:33])=[C:29]([S:35](=[O:38])(=[O:39])[NH:36][CH3:37])[CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(=C(N(S2(=O)=O)C)C(=O)OC)O)S1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(S1)C(=O)O)S(NC)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(=C(N(S2(=O)=O)C)C(NC2=NC=CC=C2)=O)O)S1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until all the starting product
CUSTOM
Type
CUSTOM
Details
to have reacted (about 4 hours)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, in order
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to about 120°
CUSTOM
Type
CUSTOM
Details
preheated to 120°
FILTRATION
Type
FILTRATION
Details
the hot reaction solution at 120° is then filtered through this funnel
CUSTOM
Type
CUSTOM
Details
has fallen to 70°
CUSTOM
Type
CUSTOM
Details
to separate out
CUSTOM
Type
CUSTOM
Details
the precipitate that has separated out
FILTRATION
Type
FILTRATION
Details
is filtered under suction
WASH
Type
WASH
Details
washed with xylene
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo (1 mm, 120°, 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The orange to yellow crystals thus obtained

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=CC(=C(S1)C(=O)OC)S(NC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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